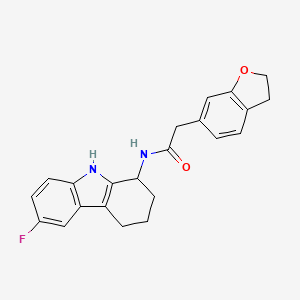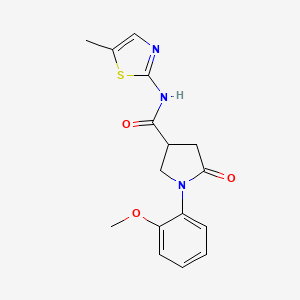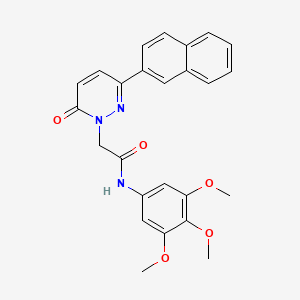![molecular formula C27H38N4O B10997511 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B10997511.png)
2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a benzimidazole moiety, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclohexyl ring functionalization: Introduction of the tert-butyl group can be done via Friedel-Crafts alkylation.
Benzimidazole synthesis: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the pyrrole and benzimidazole moieties with the cyclohexyl ring through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like mCPBA or KMnO4.
Reduction: The benzimidazole moiety can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: mCPBA, KMnO4, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Br2, Cl2, HNO3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives, while reduction of the benzimidazole moiety can yield dihydrobenzimidazole derivatives.
Scientific Research Applications
2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The pyrrole and benzimidazole moieties can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
What sets 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide apart from similar compounds is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both pyrrole and benzimidazole moieties provides a versatile platform for further functionalization and optimization for specific applications.
Properties
Molecular Formula |
C27H38N4O |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-(4-tert-butyl-1-pyrrol-1-ylcyclohexyl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C27H38N4O/c1-26(2,3)21-13-15-27(16-14-21,31-18-7-8-19-31)20-25(32)28-17-9-12-24-29-22-10-5-6-11-23(22)30(24)4/h5-8,10-11,18-19,21H,9,12-17,20H2,1-4H3,(H,28,32) |
InChI Key |
FOMYCKIOLAKXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NCCCC2=NC3=CC=CC=C3N2C)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B10997440.png)
![dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate](/img/structure/B10997443.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B10997464.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10997465.png)
![ethyl 2-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10997472.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B10997478.png)
![4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B10997484.png)
![methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B10997489.png)
![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide](/img/structure/B10997495.png)
![6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10997518.png)
![1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10997519.png)

